molecular formula C10H15NO3 B6256723 tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 128372-91-8

tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B6256723
CAS RN: 128372-91-8
M. Wt: 197.23 g/mol
InChI Key: ZQUJUMROTWQJDY-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, also known as TBO-Pyrrole, is an organic compound used in various scientific research applications. It is a heterocyclic compound made up of a five carbon ring with nitrogen, oxygen and carbon atoms. It has a molecular weight of 179.2 g/mol and a melting point of 120-122 °C. TBO-Pyrrole has been used in a variety of scientific research applications, including studies of biochemical and physiological effects, as well as in the synthesis of various compounds.

Scientific Research Applications

Tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as amides and esters. It has also been used in the study of biochemical and physiological effects, such as the inhibition of cytochrome P450 enzymes. In addition, this compound has been used in the synthesis of various pharmaceuticals, including antifungal agents and anti-inflammatory agents.

Mechanism of Action

Advantages and Limitations for Lab Experiments

Tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. The compound is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, the compound is relatively stable, which makes it suitable for use in laboratory experiments. However, the compound is also toxic and should be handled with caution.

Future Directions

There are several future directions for the use of tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. One potential application is the development of new pharmaceuticals. The compound’s ability to inhibit cytochrome P450 enzymes could be used to develop novel drugs with improved efficacy. In addition, the compound’s anti-inflammatory and antifungal properties could be used to develop new treatments for various diseases. Finally, the compound could be used to improve existing pharmaceuticals, such as antifungal agents and anti-inflammatory agents.

Synthesis Methods

Tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl bromide with 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid in the presence of triethylamine. This reaction yields this compound. The second step involves the reaction of the this compound with a base such as sodium hydroxide. This reaction yields the desired product, this compound.

Safety and Hazards

The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For “tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate”, it is harmful by inhalation, in contact with skin, and if swallowed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves the condensation of tert-butyl acetoacetate with 2-methyl-1,3-propanediamine followed by cyclization and esterification.", "Starting Materials": [ "tert-butyl acetoacetate", "2-methyl-1,3-propanediamine", "sodium ethoxide", "acetic anhydride", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl acetoacetate in methanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 2-methyl-1,3-propanediamine to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic anhydride to the reaction mixture and heat at 60°C for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add hydrochloric acid to adjust the pH to 2.", "Step 5: Extract the product with ethyl acetate and wash with water, sodium bicarbonate, and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 8: Esterify the purified product with acetic anhydride and heat at 60°C for 2 hours.", "Step 9: Cool the reaction mixture to room temperature and add hydrochloric acid to adjust the pH to 2.", "Step 10: Extract the product with ethyl acetate and wash with water, sodium bicarbonate, and brine.", "Step 11: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product, tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate." ] }

CAS RN

128372-91-8

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 2-methyl-5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h5-7H,1-4H3

InChI Key

ZQUJUMROTWQJDY-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(=O)N1C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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